![molecular formula C12H10BFO2 B13577693 (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a fluorine atom at the 4-position. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-fluorobiphenyl, is brominated to introduce a bromine atom at the 2-position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of the fluorine atom.
科学的研究の応用
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials.
作用機序
The primary mechanism of action of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center.
類似化合物との比較
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on a biphenyl structure. This combination imparts distinct reactivity and properties, making it particularly useful in Suzuki-Miyaura coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, while the boronic acid group facilitates efficient carbon-carbon bond formation.
特性
分子式 |
C12H10BFO2 |
|---|---|
分子量 |
216.02 g/mol |
IUPAC名 |
(5-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChIキー |
NOZSCCQDEMMVTQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)F)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)

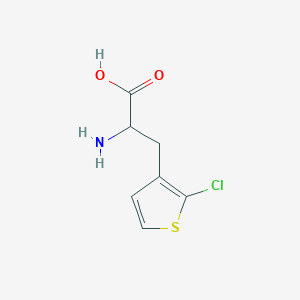
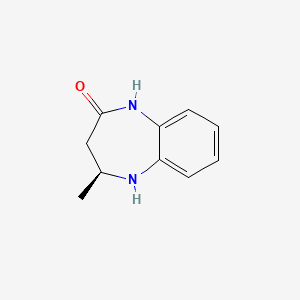
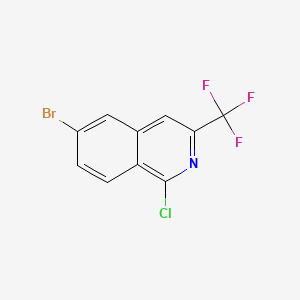
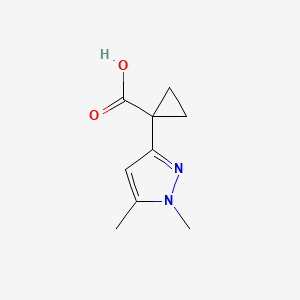

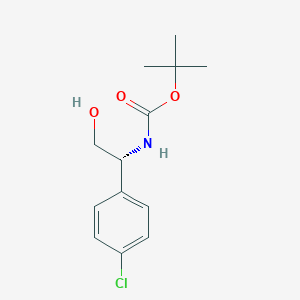
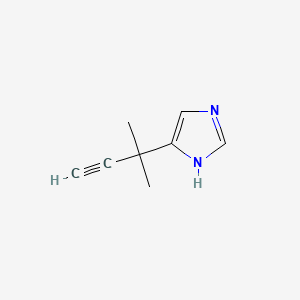
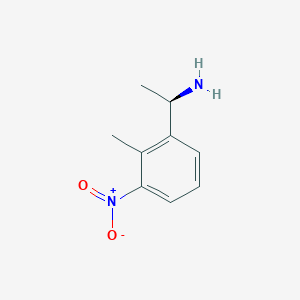


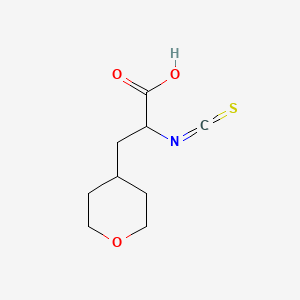
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
